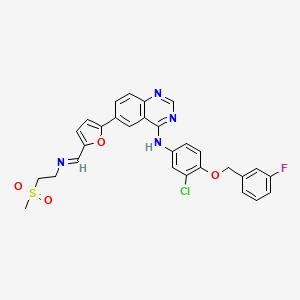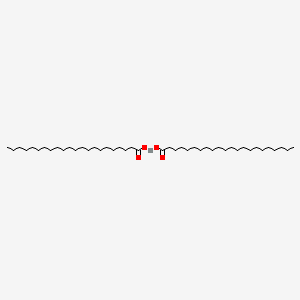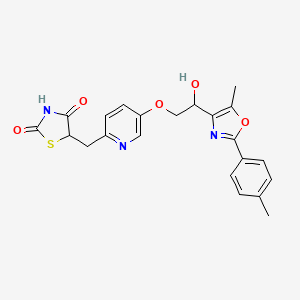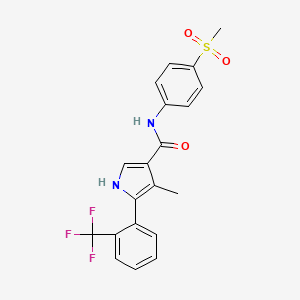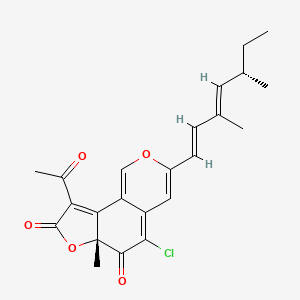
(Ru(MeCN)3(CF3PPP))(OTf)2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ru(MeCN)3(CF3PPP))(OTf)2 typically involves the reaction of ruthenium trichloride with acetonitrile and trifluoromethylphosphine ligands in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete ligand substitution. The resulting product is then treated with trifluoromethanesulfonic acid to form the bis(trifluoromethanesulfonate) salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reactants and solvents, as well as optimized reaction conditions to maximize yield and purity. The process would also include steps for purification and crystallization to obtain the final product in a form suitable for commercial use.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where the ruthenium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more of the acetonitrile or trifluoromethylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes of ruthenium.
Substitution: New coordination complexes with different ligands.
科学研究应用
Chemistry
In chemistry, (Ru(MeCN)3(CF3PPP))(OTf)2 is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon bond formation. Its unique electronic properties make it an effective catalyst for these transformations.
Biology
In biological research, this compound is studied for its potential as an anticancer agent. The ruthenium center can interact with biological molecules, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound’s ability to interact with DNA and proteins is explored for its potential use in chemotherapy. Its unique structure allows it to bind selectively to certain biological targets, making it a promising candidate for drug development.
Industry
In industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in various industrial processes to improve efficiency and selectivity.
作用机制
The mechanism by which (Ru(MeCN)3(CF3PPP))(OTf)2 exerts its effects involves the coordination of the ruthenium center to various substrates. This coordination can activate the substrates towards different chemical reactions. The trifluoromethylphosphine ligands provide electronic stabilization, while the acetonitrile ligands can be easily displaced to allow for substrate binding.
Molecular Targets and Pathways
In biological systems, the compound targets DNA and proteins, leading to potential therapeutic effects. In catalytic processes, it activates substrates through coordination, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
Tris(acetonitrile)ruthenium(II) bis(trifluoromethanesulfonate): Similar structure but lacks the trifluoromethylphosphine ligands.
Tris(trifluoromethylphosphine)ruthenium(II) chloride: Similar ligands but different counterions.
Uniqueness
The presence of both acetonitrile and trifluoromethylphosphine ligands in (Ru(MeCN)3(CF3PPP))(OTf)2 provides a unique combination of electronic and steric properties. This makes it particularly effective in catalytic applications and potentially useful in biological systems.
属性
CAS 编号 |
207747-34-0 |
|---|---|
分子式 |
C55H42F24N3O6P3RuS2 |
分子量 |
1555.0 g/mol |
IUPAC 名称 |
acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;ruthenium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/C47H33F18P3.3C2H3N.2CHF3O3S.Ru/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;3*1-2-3;2*2-1(3,4)8(5,6)7;/h2-25H,26-28H2,1H3;3*1H3;2*(H,5,6,7);/q;;;;;;+2/p-2 |
InChI 键 |
YHWMLYKGIRHYQY-UHFFFAOYSA-L |
规范 SMILES |
CC#N.CC#N.CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


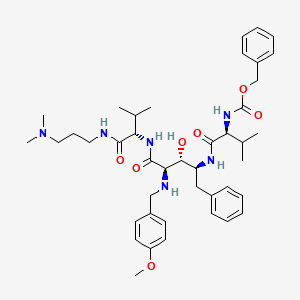
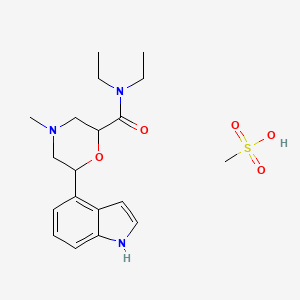
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
